molecular formula C8H8FNO2 B2858224 Ethyl 2-fluoroisonicotinate CAS No. 123412-95-3

Ethyl 2-fluoroisonicotinate

Cat. No.: B2858224
CAS No.: 123412-95-3
M. Wt: 169.155
InChI Key: ROKPQNOTIZSSOF-UHFFFAOYSA-N
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Description

Ethyl 2-fluoroisonicotinate is an organic compound with the molecular formula C8H8FNO2 It is an ester derivative of 2-fluoroisonicotinic acid and is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-fluoroisonicotinate can be synthesized through several methods. One common approach involves the esterification of 2-fluoroisonicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the reaction of 2-fluoropyridine-4-carboxylic acid with ethanol in the presence of a catalyst like p-toluenesulfonic acid. This reaction also requires heating under reflux conditions to achieve high yields.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoroisonicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoroisonicotinic acid and ethanol in the presence of acidic or basic catalysts.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminium hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide in aqueous solutions.

    Reduction: Lithium aluminium hydride in anhydrous tetrahydrofuran (THF) at low temperatures.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted pyridines depending on the nucleophile used.

    Hydrolysis: 2-Fluoroisonicotinic acid and ethanol.

    Reduction: 2-Fluoroisonicotinyl alcohol.

Scientific Research Applications

Ethyl 2-fluoroisonicotinate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anti-tuberculosis agents.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-fluoroisonicotinate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

Ethyl 2-fluoroisonicotinate can be compared with other fluorinated pyridine derivatives such as:

    Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    2-Fluoroisonicotinic acid: The parent acid form without the ester group.

    Ethyl 4-fluoroisonicotinate: A positional isomer with the fluorine atom at the 4-position of the pyridine ring.

Uniqueness: this compound is unique due to the specific positioning of the fluorine atom and the ethyl ester group, which can influence its reactivity and biological activity. The presence of the fluorine atom at the 2-position can enhance the compound’s stability and alter its electronic properties, making it distinct from other isomers and derivatives.

Properties

IUPAC Name

ethyl 2-fluoropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKPQNOTIZSSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-fluoroisonicotinic acid (27) (1.00 g, 7.09 mmol) in anhydrous dichloromethane (30 mL) was added at 0° C., under argon, triethylamine (991 μL, 7.09 mmol). After 5 min, ethyl chloroformate (681 μL, 7.09 mmol) was added and the mixture was stirred at 0° C. for 5 min before addition of N-dimethyl-4-aminopyridine (DMAP, 86 mg, 0.71 mmol). The mixture was stirred at 0° C. for 4 h. After return back to room temperature, the solvent was evaporated under vacuum and the residue was chromatographed (Al2O3, CH2Cl2) to give ester 28 (0.98 g, 5.79 mmol) as a yellow liquid. Yield 82%; Rf (Al2O3, CH2Cl2) 0.90; IR (CCl4) ν 1096, 1210, 1299, 1409, 1572, 1735 cm−1; 1H NMR (200 MHz, CDCl3) δ 1.39 (t, 3H, J=7.1 Hz), 4.40 (q, 2H, J=7.1 Hz), 7.47 (ddd, 1H, 3JH-F=2.4 Hz, J=0.8, 1.3 Hz), 7.72 (ddd, 1H, 5JH-F=1.8 Hz, J=1.3, 5.1 Hz), 8.33 (td, 1H, 4JH-F=0.8 Hz, J=0.8, 5.1 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
991 μL
Type
reactant
Reaction Step Two
Quantity
681 μL
Type
reactant
Reaction Step Three
[Compound]
Name
N-dimethyl-4-aminopyridine
Quantity
86 mg
Type
reactant
Reaction Step Four
Name
Yield
82%

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